molecular formula C13H16O4 B13723868 3-Methoxy-5-(tetrahydro-2H-pyran-4-yl)benzoic acid

3-Methoxy-5-(tetrahydro-2H-pyran-4-yl)benzoic acid

Cat. No.: B13723868
M. Wt: 236.26 g/mol
InChI Key: OUAMNQFVBQQJQO-UHFFFAOYSA-N
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Description

3-Methoxy-5-(tetrahydro-2H-pyran-4-yl)benzoic acid is an organic compound that features a benzoic acid core substituted with a methoxy group and a tetrahydropyran ring

Properties

Molecular Formula

C13H16O4

Molecular Weight

236.26 g/mol

IUPAC Name

3-methoxy-5-(oxan-4-yl)benzoic acid

InChI

InChI=1S/C13H16O4/c1-16-12-7-10(6-11(8-12)13(14)15)9-2-4-17-5-3-9/h6-9H,2-5H2,1H3,(H,14,15)

InChI Key

OUAMNQFVBQQJQO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)O)C2CCOCC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methoxy-5-(tetrahydro-2H-pyran-4-yl)benzoic acid typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

3-Methoxy-5-(tetrahydro-2H-pyran-4-yl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The benzoic acid moiety can be reduced to form the corresponding alcohol.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or other nucleophiles.

Major Products Formed

    Oxidation: Formation of 3-hydroxy-5-(tetrahydro-2H-pyran-4-yl)benzoic acid.

    Reduction: Formation of 3-methoxy-5-(tetrahydro-2H-pyran-4-yl)benzyl alcohol.

    Substitution: Formation of various substituted benzoic acids depending on the nucleophile used.

Scientific Research Applications

3-Methoxy-5-(tetrahydro-2H-pyran-4-yl)benzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Methoxy-5-(tetrahydro-2H-pyran-4-yl)benzoic acid involves its interaction with specific molecular targets. The methoxy group and the tetrahydropyran ring can interact with enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methoxy-5-(tetrahydro-2H-pyran-4-yl)benzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a methoxy group and a tetrahydropyran ring makes it a versatile compound for various applications.

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